molecular formula C18H19N3O5S2 B4289140 1,2-Bis(ethylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carboxamide

1,2-Bis(ethylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carboxamide

Cat. No.: B4289140
M. Wt: 421.5 g/mol
InChI Key: VCEUDOGHZHRPGE-UHFFFAOYSA-N
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Description

1,2-Bis(ethylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carboxamide is a complex organic compound that features a unique structure combining indolizine, pyridine, and sulfonyl groups

Preparation Methods

The synthesis of 1,2-Bis(ethylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the indolizine core, followed by the introduction of the pyridine and sulfonyl groups. Common reagents used in the synthesis include ethyl sulfonyl chloride, pyridine derivatives, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1,2-Bis(ethylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2-Bis(ethylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound’s unique properties make it useful in the development of advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of 1,2-Bis(ethylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carboxamide involves its interaction with specific molecular targets. The indolizine and pyridine moieties allow the compound to bind to enzymes or receptors, modulating their activity. The sulfonyl groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1,2-Bis(ethylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carboxamide can be compared to other similar compounds, such as:

    1,2-bis(phenylsulfonyl)ethylene: This compound also features sulfonyl groups but has a different core structure, leading to different chemical and biological properties.

    1,2-bis(4-pyridyl)ethylene: This compound shares the pyridine moiety but lacks the indolizine and sulfonyl groups, resulting in different reactivity and applications.

    1,2-bis(boryl)alkenes: These compounds have boron-containing groups instead of sulfonyl groups, leading to different chemical behavior and applications

Properties

IUPAC Name

1,2-bis(ethylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S2/c1-3-27(23,24)16-14-11-13(12-5-8-20-9-6-12)7-10-21(14)15(18(19)22)17(16)28(25,26)4-2/h5-11H,3-4H2,1-2H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEUDOGHZHRPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CC)C(=O)N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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